Lipophilicity Advantage over Indazole-3-carboxylic acid
The target compound exhibits markedly higher lipophilicity relative to the unsubstituted indazole-3-carboxylic acid core. Fluorochem reports a calculated LogP of 2.76 for 6-thiophen-2-yl-1H-indazole-3-carboxylic acid, whereas the parent indazole-3-carboxylic acid consistently reports LogP values between 1.26 and 1.57 [1]. This >1.2 log unit difference indicates that the thiophene-substituted compound will have significantly greater membrane permeability and reduced aqueous solubility, properties that directly influence the drug-likeness of derived amide and ester analogs.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 (6-Thiophen-2-yl-1H-indazole-3-carboxylic acid) |
| Comparator Or Baseline | LogP = 1.26–1.57 (1H-Indazole-3-carboxylic acid, CAS 4498-67-3) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 log units |
| Conditions | In silico prediction; Fluorochem product specification and independent third-party database (Sielc) |
Why This Matters
For medicinal chemistry procurement, this LogP differential means the thiophene-substituted building block introduces intrinsically higher lipophilicity into final compounds, making it the preferred starting material when designing blood-brain-barrier-penetrant candidates or when targeting hydrophobic binding pockets.
- [1] Sielc Technologies (2018). Indazole-3-carboxylic acid (CAS 4498-67-3) HPLC and Physicochemical Data. LogP: 1.57. View Source
